

trimethyl(phenoxy)silane synthesis and characterization techniques

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Compound of Interest

Compound Name: Trimethyl(phenoxy)silane

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An In-depth Technical Guide to the Synthesis and Characterization of **Trimethyl(phenoxy)silane**

For researchers, scientists, and drug development professionals, **trimethyl(phenoxy)silane** (CAS No. 1529-17-5) is a valuable compound, primarily utilized as a trimethylsilyl protecting group for phenols and as an intermediate in organic synthesis.^[1] Its synthesis is straightforward, and its characterization relies on standard analytical techniques. This guide provides a detailed overview of its synthesis, purification, and characterization methodologies.

Synthesis of Trimethyl(phenoxy)silane

Trimethyl(phenoxy)silane is most commonly synthesized by the silylation of phenol. This involves reacting phenol with a silylating agent, which provides the trimethylsilyl group (-Si(CH₃)₃). The two most prevalent methods use either hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMCS) as the silylating agent.

Synthesis via Hexamethyldisilazane (HMDS)

This method is often preferred due to its mild conditions and the formation of ammonia as the only byproduct, which is easily removed. The reaction can be performed neat or with a catalyst.

Reaction Scheme: 2 C₆H₅OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 C₆H₅O-Si(CH₃)₃ + NH₃

Experimental Protocol: A mixture of phenol (10 mmol) and hexamethyldisilazane (7.5 mmol) is prepared.^{[2][3]} For an uncatalyzed reaction, the mixture is stirred under reflux for approximately

one hour.[4] Alternatively, for a catalyzed reaction, a catalyst such as P_2O_5/Al_2O_3 (0.1 g) is added, and the mixture is stirred at room temperature.[2][3][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:EtOAc (9:1).[2][3][5]

Purification: Upon completion, the reaction mixture can be purified by one of two primary methods:

- Vacuum Distillation: The reaction mixture is distilled under vacuum. The product fraction is collected, yielding a colorless oil.[4]
- Chromatography: For the catalyzed reaction, the catalyst is first removed by filtration. The filtrate is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel, using n-hexane as the eluent.[2][3][5]

Synthesis via Chlorotrimethylsilane (TMCS)

This classic method involves the reaction of phenol with TMCS in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: $C_6H_5OH + (CH_3)_3Si-Cl + \text{Base} \rightarrow C_6H_5O-Si(CH_3)_3 + \text{Base}\cdot HCl$

Experimental Protocol: To a stirred solution of phenol (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol) in anhydrous dimethylformamide (30 mL), chlorotrimethylsilane (60.0 mmol) is added.[6] The solution is stirred at 80 °C under a nitrogen atmosphere for 12 hours.[6]

Purification: After cooling to room temperature, cold water is added, and the aqueous solution is extracted with light petroleum.[6] The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried and evaporated under reduced pressure to yield the product.[6]

Synthesis Data

Method	Silylating Agent	Catalyst/Base	Conditions	Yield	Citation
Method 1	Hexamethyldisilazane	None	Reflux, 1h	~80%	[4]
Method 2	Hexamethyldisilazane	P ₂ O ₅ /Al ₂ O ₃	Room Temp.	89%	[2] [3] [5]
Method 3	Chlorotrimethylsilane	Triethylamine /NaI	80 °C, 12h	High	[6]

Characterization Techniques

Once synthesized and purified, the identity and purity of **trimethyl(phenoxy)silane** are confirmed using a combination of physical property measurements and spectroscopic analysis.

Physical Properties

Trimethyl(phenoxy)silane is a clear, colorless liquid at room temperature.[\[5\]](#)[\[7\]](#)

Property	Value	Citation
Molecular Formula	C ₉ H ₁₄ OSi	[2] [8]
Molecular Weight	166.29 g/mol	[2] [8]
Boiling Point	81 °C @ 23 mmHg	[5]
Density	0.92 g/mL @ 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.478	[5]
Melting Point	-55 °C	[5]

Spectroscopic Characterization

Methodologies:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on an NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d

(CDCl₃). Chemical shifts are reported in parts per million (ppm).

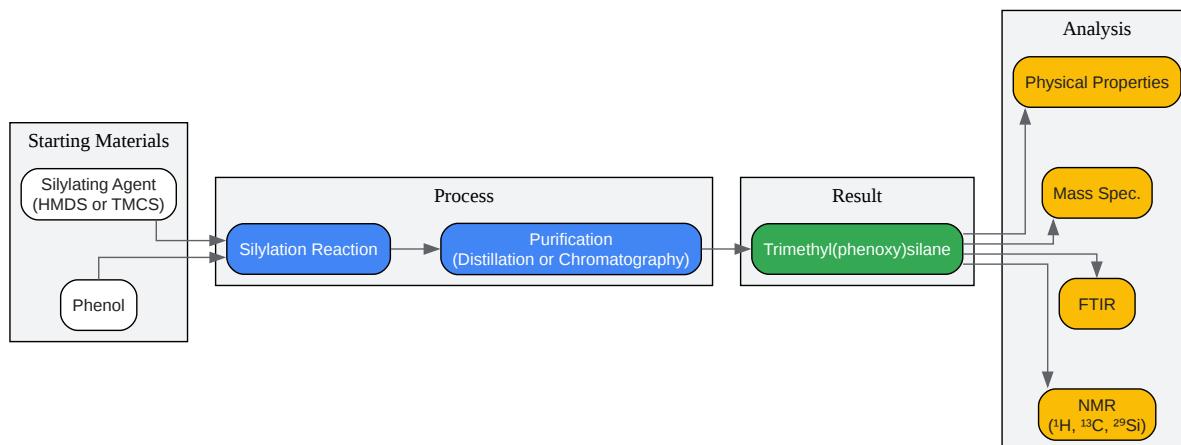
- Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is obtained using an FTIR spectrometer. For liquid samples, this is often done using Attenuated Total Reflectance (ATR), where a drop of the sample is placed directly on the ATR crystal.[9][10]
- Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12] Electron Ionization (EI) is a common method for generating ions.

Expected Spectroscopic Data:

Technique	Peak/Shift (ppm or cm ⁻¹)	Assignment	Citation
¹ H NMR	~0.3 ppm (singlet, 9H)	-Si(CH ₃) ₃	[4]
~6.9-7.3 ppm (multiplet, 5H)	Aromatic Protons (-C ₆ H ₅)	[4]	
¹³ C NMR	~0 ppm	-CH ₃	[6][13]
~120-155 ppm	Aromatic Carbons	[14]	
²⁹ Si NMR	~18-22 ppm	-O-Si(CH ₃) ₃	[15][16][17]
FTIR	~1250 cm ⁻¹	Si-CH ₃ symmetric deformation	[18]
~915 cm ⁻¹	Si-O-C stretch		
~845 cm ⁻¹	Si-C stretch	[18]	
Mass Spec.	m/z = 166	[M] ⁺ (Molecular Ion)	[12]
m/z = 151	[M - CH ₃] ⁺		

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **trimethyl(phenoxy)silane**.



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Caption: General workflow for synthesis and characterization.

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